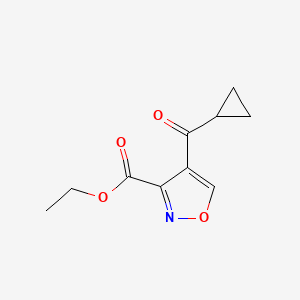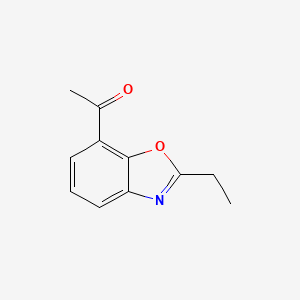![molecular formula C10H12N4O2 B1324975 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid CAS No. 1000339-20-7](/img/structure/B1324975.png)
3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid” is a chemical compound with the CAS Number: 1000339-20-7 . It has a molecular weight of 220.23 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14/h5,13H,2-4H2,1H3,(H,15,16) . This indicates that the compound has a complex structure involving a triazolo[4,3-b]pyridazine ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the literature.Wissenschaftliche Forschungsanwendungen
Antiproliferative Activities
Research has highlighted the potential antiproliferative activities of compounds related to 3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid. A study by Ilić et al. (2011) discusses the synthesis of [1,2,4]triazolo[4,3-b]pyridazin derivatives with notable inhibitory effects on the proliferation of endothelial and tumor cells, indicating a potential application in cancer research and treatment Ilić et al., 2011.
Synthesis and Structural Analysis
The compound's synthesis and structural analysis are vital areas of scientific research. The work of Sallam et al. (2021) elaborates on the synthesis of a specific pyridazine analog, including spectral and X-ray diffraction techniques for structural confirmation, demonstrating the compound's relevance in medicinal chemistry Sallam et al., 2021. Additionally, Biagi et al. (1997) and Lieberman & Albright (1988) discuss the synthesis of related pyridazine derivatives, contributing to the understanding of this compound's chemical properties and potential applications Biagi et al., 1997; Lieberman & Albright, 1988.
Antiviral Activity
A study by Shamroukh & Ali (2008) reveals the antiviral properties of triazolo[4,3-b]pyridazine derivatives, specifically against hepatitis A virus (HAV), highlighting another significant application of this compound in virology and pharmacology Shamroukh & Ali, 2008.
Biological Activities and Heterocyclic Synthesis
The compound's role in the synthesis of biologically active heterocycles is also noteworthy. The research by Wasfy et al. (2002) discusses the synthesis of derivatives exhibiting anti-microbial activities, furthering its relevance in the development of new pharmaceuticals Wasfy et al., 2002.
Antioxidant Properties
Shakir et al. (2017) explore the antioxidant abilities of certain triazolo[4,3-b]pyridazine derivatives, opening avenues for research in oxidative stress-related diseases and potential therapeutic applications Shakir et al., 2017.
Safety And Hazards
Zukünftige Richtungen
While specific future directions for this compound are not mentioned in the literature, related compounds have been studied for their potential in medical and pharmaceutical applications . This suggests that “3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid” could also have potential uses in these areas.
Eigenschaften
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14/h5H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGACMJHUIBPMDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


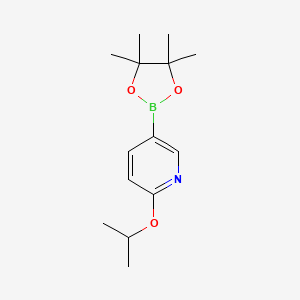
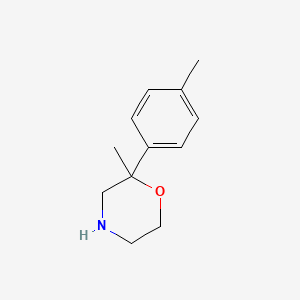
![4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1324895.png)
![3-[4-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1324897.png)
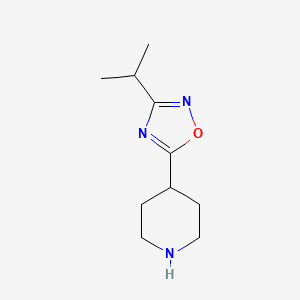
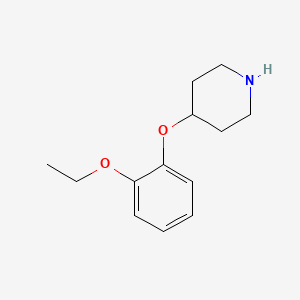
![N-[2-(3-phenoxyphenoxy)ethyl]acetamide](/img/structure/B1324903.png)
![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)

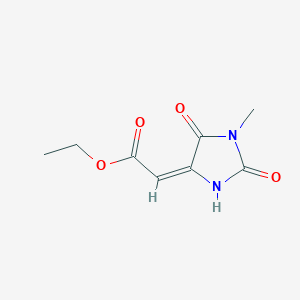
![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)
